molecular formula C18H19ClN2 B5090387 4,5,7-trimethyl-N-phenyl-2-quinolinamine hydrochloride CAS No. 473391-32-1

4,5,7-trimethyl-N-phenyl-2-quinolinamine hydrochloride

Cat. No. B5090387
CAS RN: 473391-32-1
M. Wt: 298.8 g/mol
InChI Key: MWQKTBYAJNOVNF-UHFFFAOYSA-N
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Description

4,5,7-trimethyl-N-phenyl-2-quinolinamine hydrochloride is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TMAQH and is a derivative of quinoline, which is a heterocyclic aromatic compound. TMAQH has been found to exhibit a range of interesting properties that make it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of TMAQH is not fully understood, but it is believed to involve the formation of complexes with metal ions, which can then interact with biological molecules such as DNA and proteins. This interaction can lead to changes in cellular processes, which may be beneficial or detrimental depending on the specific application.
Biochemical and Physiological Effects:
TMAQH has been found to exhibit a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells and the ability to inhibit the growth of certain bacteria. In addition, TMAQH has been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of TMAQH is its versatility, as it can be used in a variety of scientific applications. In addition, TMAQH is relatively easy to synthesize and is stable under a variety of conditions. However, TMAQH can be toxic at high concentrations and may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for the study of TMAQH, including the development of new metal complexes for catalytic applications, the investigation of TMAQH as a potential therapeutic agent for various diseases, and the exploration of TMAQH as a potential fluorescent probe for the detection of other molecules. In addition, further research is needed to fully understand the mechanism of action of TMAQH and its potential interactions with biological molecules.

Synthesis Methods

The synthesis of TMAQH involves the reaction of 2-amino-4,5,7-trimethylquinoline with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt. This method has been described in detail in various scientific publications and is relatively straightforward.

Scientific Research Applications

TMAQH has been used in a variety of scientific applications, including as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of cancer. In addition, TMAQH has been used as a ligand for the synthesis of metal complexes, which have been studied for their potential catalytic properties.

properties

IUPAC Name

4,5,7-trimethyl-N-phenylquinolin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2.ClH/c1-12-9-13(2)18-14(3)11-17(20-16(18)10-12)19-15-7-5-4-6-8-15;/h4-11H,1-3H3,(H,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQKTBYAJNOVNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=CC(=NC2=C1)NC3=CC=CC=C3)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,7-trimethyl-N-phenylquinolin-2-amine;hydrochloride

CAS RN

473391-32-1
Record name 2-Quinolinamine, 4,5,7-trimethyl-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=473391-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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